molecular formula C18H16N2O5 B11989052 2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile

2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11989052
M. Wt: 340.3 g/mol
InChI Key: ZHNBHUIOOBULMN-UHFFFAOYSA-N
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Description

2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes amino, methoxy, hydroxy, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile typically involves multicomponent reactions. One common method is the ultrasound-assisted synthesis using barium titanate nanoparticles as a heterogeneous catalyst. This method involves the reaction of Kojic acid or 1-tosyl-1H-indol-4-ol with aromatic aldehyde and malononitrile under ultrasonic irradiation . The reaction conditions are mild, and the process is environmentally friendly, offering high yields and easy purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of ultrasound-assisted synthesis and heterogeneous catalysts can be adapted for industrial applications, ensuring efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced nitrile derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile involves its interaction with cellular targets. The compound’s cytotoxicity is believed to be due to its ability to interfere with cellular processes, potentially by inducing oxidative stress or disrupting cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H16N2O5/c1-23-10-3-4-14(24-2)11(7-10)16-12(8-19)18(20)25-15-6-9(21)5-13(22)17(15)16/h3-7,16,21-22H,20H2,1-2H3

InChI Key

ZHNBHUIOOBULMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(OC3=CC(=CC(=C23)O)O)N)C#N

Origin of Product

United States

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